REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:4][N:3]1[P:5](=[O:20])([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:21]1([Mg]Cl)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>Cl[Cu].C1COCC1>[C:21]1([CH2:4][CH:2]([NH:3][P:5](=[O:20])([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[O:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH3:1])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Name
|
heptanes
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 48-51° C. for an additional 2 hours until the GC analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 mL, 3-necked flask equipped with an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
ADDITION
|
Details
|
This solution was added slowly
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a reaction temperature of 48-51° C
|
Type
|
CUSTOM
|
Details
|
the consumption of 2b (<1.0%)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by slow addition to a cooled solution of saturated aqueous ammonium chloride/water mixture (50/50 v/v, 60 mL)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the batch temperature below 20° C
|
Type
|
WASH
|
Details
|
to rinse the reactor
|
Type
|
STIRRING
|
Details
|
The biphasic mixture was agitated for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
WASH
|
Details
|
The organic layer washed with deionized water (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
the organic phase concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give viscous oil
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethanol (1 g/5 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(C)NP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.05 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |